Salvianolic acid A
Overview
Description
Salvianolic acid A is one of the most abundant water-soluble phenolic acids extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This traditional Chinese medicine has been used for centuries to treat cardiovascular diseases. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic effects in various medical conditions .
Mechanism of Action
Target of Action
Salvianolic acid A (SAA) is a potent anti-oxidative compound isolated from Danshen, a traditional Chinese medicine . It has been found to target multiple proteins and pathways to exert systematic pharmacological effects . Some of the identified targets include the mammalian target of rapamycin (mTOR) , 3C protease , and Src tyrosine family proteins such as Fyn and Src . These targets play crucial roles in various physiological processes, including cancer and metabolism .
Mode of Action
SAA interacts with its targets in several ways. For instance, it activates targeted autophagy and apoptosis pathways through mTOR, causing the downregulation of autophagy-related proteins, thus alleviating myocardial ischemia-reperfusion injury (MIRI) . SAA also inhibits the Enterovirus 71 (EV71) virus infection in a concentration-dependent manner by anchoring to E71, a member of the enzyme catalytic triad .
Biochemical Pathways
SAA affects several biochemical pathways. It inhibits the activation of nuclear factor-B (NF-B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, subsequently attenuating the secretion of tumor necrosis factor and interleukin-1 . SAA also regulates the PI3K/AKT/mTOR, Bcl-2/Bax, and caspase-3/cleaved caspase-3 signaling pathways .
Pharmacokinetics
The pharmacokinetics of SAA have been studied in humans. It was found that SAA was well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events . The main pharmacokinetic parameter of SAA showed a lack of proportionality with the dose range after single dosing .
Result of Action
The molecular and cellular effects of SAA’s action are diverse. It has been found to inhibit macrophage polarization to M2-like tumor-associated macrophages (TAMs) by inhibiting the ERK pathway and promotes M2-like TAM re-polarization to the M1 TAMs . This suggests that SAA could reduce liver fibrosis and the molecular mechanisms behind it are closely associated with the regulation of PI3K/AKT/mTOR, Bcl-2/Bax, and caspase-3/cleaved caspase-3 signaling pathways .
Action Environment
The action, efficacy, and stability of SAA can be influenced by various environmental factors. It’s worth noting that SAA is a water-soluble compound , which may influence its bioavailability and stability in different environments
Biochemical Analysis
Biochemical Properties
Salvianolic acid A has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects . The cardiovascular protection of this compound is not only because it acts as reactive oxygen species scavengers, but also due to the reduction of leukocyte-endothelial adherence, inhibition of inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirect regulation of immune function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and the secretion of type I collagen and type III collagen in CFs . It also has been reported to have anti-inflammatory and antioxidant, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to activate AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway . Competitive binding of this compound to target proteins to interrupt protein-protein interactions has also been found to be a mechanism of cardiovascular protection by this compound .
Temporal Effects in Laboratory Settings
In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake . In vitro, this compound caused a dose-dependent increase in glucose consumption and enhanced glucose uptake .
Dosage Effects in Animal Models
In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects .
Transport and Distribution
This compound is well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events (TEAEs) which appeared to be no dose-related . PBPK modeling suggested the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .
Subcellular Localization
The subcellular localization of this compound is yet to be fully understood. It is known that it is one of the most abundant water-soluble components extracted from Danshen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salvianolic acid A can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is extracted from Salvia miltiorrhiza using solvents like ethanol or methanol, followed by purification using sephadex chromatography and preparative chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Salvia miltiorrhiza roots. The process includes solvent extraction, followed by purification steps such as chromatography. Advanced techniques like HPLC and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Salvianolic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and enhance its bioactivity.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It is used as a model compound for studying antioxidant mechanisms and developing new synthetic methods.
Biology: Research has shown its potential in modulating cellular pathways and protecting against oxidative stress.
Medicine: Salvianolic acid A has been investigated for its cardioprotective, neuroprotective, and anti-inflammatory effects. .
Comparison with Similar Compounds
Salvianolic acid A is part of a group of compounds known as salvianolic acids, which include salvianolic acid B, salvianolic acid C, and salvianolic acid D. Among these, this compound is the most potent antioxidant. Salvianolic acid B is the most abundant, while salvianolic acid C and D have unique structural features that contribute to their specific bioactivities. The uniqueness of this compound lies in its strong antioxidant properties and its ability to modulate multiple biological pathways .
Conclusion
This compound is a remarkable compound with diverse applications in chemistry, biology, medicine, and industry. Its potent antioxidant properties and ability to modulate various biological pathways make it a valuable subject of scientific research. Continued studies on this compound and its derivatives hold promise for the development of new therapeutic strategies and health products.
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGFTDKNIWPMGF-UCPJVGPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316580 | |
Record name | Salvianolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96574-01-5 | |
Record name | Salvianolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salvianolic acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvianolic acid A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salvianolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVIANOLIC ACID A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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